1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one
Description
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound featuring a phenyl ring substituted with a chloromethyl (-CH2Cl) group at position 2 and a trifluoromethoxy (-OCF3) group at position 6. The propan-2-one moiety (a ketone group, (CH3)CO-) is attached to the phenyl ring at position 1. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of the trifluoromethoxy and chloromethyl groups, which influence reactivity and physicochemical behavior. The compound is of interest in pharmaceutical and agrochemical research, particularly in the development of intermediates for bioactive molecules .
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
KFQREQLIIHNTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chloromethylation: The next step involves the chloromethylation of the benzene ring, introducing the chloromethyl group.
Formation of the propan-2-one moiety: Finally, the propan-2-one group is introduced through a series of reactions, often involving oxidation and substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding or other interactions. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to derivatives with variations in substituents on the phenyl ring or ketone group. Key analogs include:
Key Observations :
- Physical Properties :
- The melting point of 1f (137.3–138.5°C) suggests that chloromethyl-substituted phenyl ketones may exhibit moderate crystallinity, though data for the target compound are lacking.
- The molar mass of the target compound (~266.45 g/mol) is slightly lower than its difluoromethoxy/trifluoromethyl analog (268.18 g/mol) due to differences in substituent atomic masses .
Biological Activity
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one, also known by its chemical structure and CAS number 1805893-17-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of trifluoromethoxy and chloromethyl groups contributes to its biological activity, making it a subject of interest for various therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one is C11H9ClF3O2, with a molecular weight of approximately 296.67 g/mol. The compound features:
- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.
- Trifluoromethoxy group : Increases lipophilicity, potentially improving bioavailability and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClF3O2 |
| Molecular Weight | 296.67 g/mol |
| CAS Number | 1805893-17-7 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that the compound may interact with specific molecular targets involved in various biological pathways. The trifluoromethoxy group is known to enhance the potency of compounds against certain enzymes and receptors due to its electronegative nature, which can influence binding affinities.
Inhibition Studies
- Acetylcholinesterase (AChE) : A study indicated that compounds with similar structures exhibited significant inhibition of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 3 μM to 27 μM against AChE and MAO-B .
- Anti-inflammatory Activity : Research on structurally analogous compounds has shown promising anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of similar structures could protect neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .
- Antimicrobial Activity : Compounds featuring trifluoromethoxy groups have been reported to exhibit antimicrobial properties against various bacterial strains, indicating their utility in developing new antibiotics.
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
